N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide
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Overview
Description
N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide: is an organic compound with the molecular formula C15H19NO3S and a molecular weight of 293.38 g/mol . This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a butyl group, a hydroxyl group, a methyl group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and substitution processes .
Industrial Production Methods: Industrial production of n-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of catalysts and optimized reaction conditions ensures efficient production and high yield.
Chemical Reactions Analysis
Types of Reactions: N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
- N-butyl-8-hydroxy-5-methyl-1-naphthalenesulfonamide
- N-butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide
Uniqueness: N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2970-26-5 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-4-10-16-20(18,19)14-7-5-6-12-11(2)8-9-13(17)15(12)14/h5-9,16-17H,3-4,10H2,1-2H3 |
InChI Key |
UIOIASSGJKTELU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)C |
Origin of Product |
United States |
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